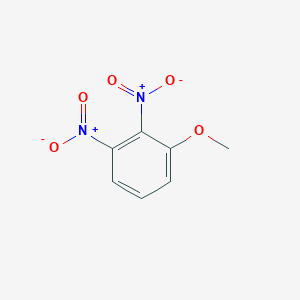

1-Methoxy-2,3-dinitrobenzene

Overview

Description

1-Methoxy-2,3-dinitrobenzene is a nitroaromatic compound. It can be used as a dye ingredient and is one of the insensitive nitroaromatic ingredients increasingly used as a replacement for 2,4,6-trinitrotoluene (TNT) in munitions .

Synthesis Analysis

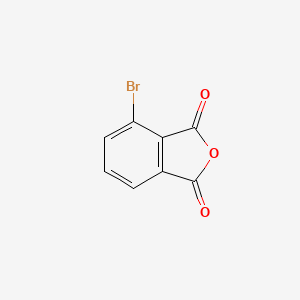

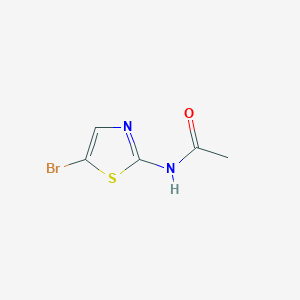

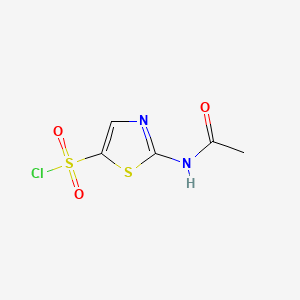

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . The synthesis of 1-Methoxy-2,3-dinitrobenzene involves a multistep process that includes nitration, conversion from the nitro group to an amine, and bromination .Molecular Structure Analysis

The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . The molecular weight of 1-Methoxy-2,3-dinitrobenzene is 198.13 g/mol.Chemical Reactions Analysis

The reaction of 1-Methoxy-2,3-dinitrobenzene involves a nucleophilic aromatic substitution reaction. The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis

Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of R. The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Scientific Research Applications

Chemiresistive Sensing

1-Methoxy-2,3-dinitrobenzene: is utilized in the development of chemiresistive sensors due to its nitroaromatic structure. These sensors are designed to detect the presence of nitroaromatic compounds, which are often used in explosives . The compound’s sensitivity to changes in resistance upon exposure to certain chemicals makes it valuable for security and environmental monitoring.

Organic Synthesis

As an intermediate in organic synthesis, 1-Methoxy-2,3-dinitrobenzene plays a crucial role in the production of various organic molecules. Its reactivity allows for the construction of complex molecules used in pharmaceuticals, dyes, and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, 1-Methoxy-2,3-dinitrobenzene is explored for synthesizing benzofuran derivatives, which exhibit a wide range of biological activities such as anti-tumor, antibacterial, and antiviral properties . This compound serves as a starting point for developing potential therapeutic agents.

Agricultural Chemistry

The nitro group of 1-Methoxy-2,3-dinitrobenzene is significant in the synthesis of herbicides and pesticides. Its derivatives are investigated for their potential to act as growth regulators and flowering stimulants in agriculture .

Industrial Applications

1-Methoxy-2,3-dinitrobenzene: is involved in the manufacturing of industrial chemicals. It is used as a precursor for materials that function as corrosion inhibitors, antioxidants, and additives in petrol and other industrial chemicals .

Environmental Impact Studies

Research on 1-Methoxy-2,3-dinitrobenzene also includes its environmental impact. Studies focus on its persistence in the environment and the potential hazards it poses to living organisms. It is part of the broader class of nitroaromatic compounds that are monitored for their toxicity and carcinogenicity .

Material Science

In material science, 1-Methoxy-2,3-dinitrobenzene is investigated for its application in the design of non-fullerene acceptors for organic solar cells. Its molecular structure is advantageous in fine-tuning the energy levels of materials for efficient energy conversion .

Analytical Chemistry

Lastly, in analytical chemistry, 1-Methoxy-2,3-dinitrobenzene is used as a reagent for the selective detection and quantification of various substances. Its strong absorbance in the UV-visible spectrum makes it suitable for spectrophotometric analysis .

Mechanism of Action

Target of Action

The primary target of 1-Methoxy-2,3-dinitrobenzene is the benzene ring, a common structure in organic chemistry . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a C-E bond. This forms the arenium ion .

- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .

Biochemical Pathways

The affected pathway is the electrophilic aromatic substitution pathway . The compound undergoes a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions affect the structure of the benzene ring and result in the formation of the final product .

Pharmacokinetics

The polar character of the nitro group might result in lower volatility of nitro compounds than ketones of about the same molecular weight . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The result of the action of 1-Methoxy-2,3-dinitrobenzene is the formation of a substituted benzene ring . The compound undergoes a series of reactions, resulting in changes to the structure of the benzene ring . This can lead to the formation of different products depending on the specific reactions involved .

Action Environment

The action of 1-Methoxy-2,3-dinitrobenzene can be influenced by environmental factors. For example, nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . In contrast, direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase . Therefore, the environment in which the reaction takes place can significantly influence the compound’s action, efficacy, and stability.

Safety and Hazards

properties

IUPAC Name |

1-methoxy-2,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-14-6-4-2-3-5(8(10)11)7(6)9(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGDISKECPMPBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287613 | |

| Record name | 1-methoxy-2,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxy-2,3-dinitrobenzene | |

CAS RN |

16315-07-4 | |

| Record name | NSC51775 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methoxy-2,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B1267665.png)